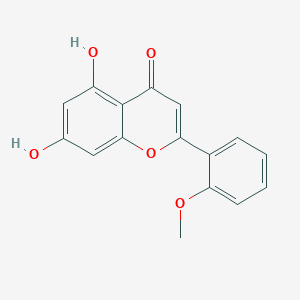
Flavone, 5,7-dihydroxy-2/'-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
これは天然に存在し、他の水酸化エストロゲン代謝物と同様にエストロゲン活性を持っています 。この化合物は、さまざまな生物学的プロセスにおいて重要な役割を果たしており、広範囲にわたる科学的研究の対象となっています。
2. 製法
合成経路と反応条件: 4-ヒドロキシエストロンは、いくつかの化学経路を通じて合成することができます。一般的な方法の1つは、特定の触媒と試薬を用いてエストロンを水酸化することです。 反応は通常、エストロン分子の4位での選択的な水酸化を確実にするために、特定の温度やpHレベルを含む制御された条件を必要とします .
工業生産方法: 4-ヒドロキシエストロンの工業生産は、収率と純度を最大限にするために最適化された反応条件を用いた大規模な化学合成をしばしば伴います。 このプロセスには、効率性とスケーラビリティを向上させるために、高度な触媒システムと連続フローリアクターの使用が含まれる場合があります .
準備方法
Synthetic Routes and Reaction Conditions: 4-Hydroxyestrone can be synthesized through several chemical pathways. One common method involves the hydroxylation of estrone using specific catalysts and reagents. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the selective hydroxylation at the 4-position of the estrone molecule .
Industrial Production Methods: Industrial production of 4-Hydroxyestrone often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
反応の種類: 4-ヒドロキシエストロンは、次のようなさまざまな化学反応を起こします。
酸化: それは、さまざまな生物学的プロセスに関与する反応性中間体であるキノンを形成するために酸化することができます。
還元: 還元反応は、4-ヒドロキシエストロンを活性の低い代謝物に変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムなどの還元剤がしばしば使用されます。
主な生成物: これらの反応から生成される主な生成物には、さまざまな生物学的活性を示す可能性のある、さまざまな水酸化およびメトキシ化誘導体が含まれます .
4. 科学研究における用途
4-ヒドロキシエストロンは、科学研究において幅広い用途を持っています。
化学: これは、エストロゲン代謝と水酸化がエストロゲン活性に及ぼす影響を研究するためのモデル化合物として使用されます。
生物学: 研究は、細胞プロセスにおけるその役割、特に酸化ストレスに対する神経保護効果に焦点を当てています.
医学: 特にホルモン補充療法や癌研究における潜在的な治療用途について調査されています。
科学的研究の応用
Anticancer Properties
Acacetin has been extensively studied for its anticancer effects. Research indicates that it can suppress cancer cell proliferation and induce apoptosis (programmed cell death) in various cancer types.
- Mechanism of Action : Acacetin exerts its anticancer effects primarily through the inhibition of the NF-κB/Akt signaling pathway. This pathway is crucial for cell survival and proliferation in many cancers. By inhibiting this pathway, acacetin reduces the invasion and migration of cancer cells, thereby limiting tumor progression .
- Case Study : A study published in the International Journal of Molecular Medicine demonstrated that acacetin effectively inhibited the growth of prostate cancer cells in vitro and in vivo. The study utilized MTT assays to evaluate cell viability and flow cytometry to assess apoptosis, showing significant reductions in tumor size when acacetin was administered to mice models .
Anti-inflammatory Effects
Acacetin has shown promising anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Research Findings : Studies have indicated that acacetin can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are often elevated in inflammatory conditions. This inhibition can help mitigate chronic inflammation associated with diseases like arthritis and cardiovascular disorders .
Antioxidant Activity
Flavonoids are well-known for their antioxidant properties, and acacetin is no exception.
- Mechanism : Acacetin scavenges free radicals and enhances the body’s antioxidant defenses. This activity helps protect cells from oxidative stress, which is linked to aging and various chronic diseases .
Neuroprotective Effects
Emerging research suggests that acacetin may have neuroprotective effects.
- Potential Applications : Studies indicate that acacetin can protect neuronal cells from apoptosis induced by neurotoxic agents. This property could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Metabolic Benefits
Acacetin may also play a role in metabolic regulation.
- Research Insights : Some studies have indicated that acacetin can improve insulin sensitivity and glucose metabolism, suggesting potential applications in managing diabetes and metabolic syndrome .
Data Table: Summary of Research Findings on Acacetin
作用機序
4-ヒドロキシエストロンは、いくつかの分子メカニズムを通じてその効果を発揮します。
エストロゲンレセプター結合: それはエストロゲンレセプターに結合し、遺伝子発現を調節し、さまざまな生理学的プロセスに影響を与えます。
酸化ストレス調節: それは、抗酸化酵素と経路の活性を調節することにより、神経細胞を酸化ストレスから保護することが示されています.
細胞シグナル伝達経路: それは、細胞の成長、分化、アポトーシスに関与するシグナル伝達経路に影響を与えます.
類似化合物との比較
4-ヒドロキシエストロンは、その特定の水酸化パターンと生物学的活性により、他の類似化合物と比較してユニークです。 類似の化合物には、次のものがあります。
2-ヒドロキシエストロン: 異なる生物学的特性を持つ別の水酸化エストロゲン代謝物。
16α-ヒドロキシエストロン: 強力なエストロゲン活性と妊娠における役割で知られています。
4-ヒドロキシエストラジオール: 類似の水酸化を持っているが、エストロゲン活性が異なる、密接に関連する化合物.
特性
CAS番号 |
10458-35-2 |
|---|---|
分子式 |
C16H12O5 |
分子量 |
284.26 g/mol |
IUPAC名 |
5,7-dihydroxy-2-(2-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H12O5/c1-20-13-5-3-2-4-10(13)14-8-12(19)16-11(18)6-9(17)7-15(16)21-14/h2-8,17-18H,1H3 |
InChIキー |
SWYVZKGICYEZDR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O |
正規SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















